molecular formula C10H11N B14599027 Quinoline, 5,6-dihydro-2-methyl- CAS No. 60499-17-4

Quinoline, 5,6-dihydro-2-methyl-

Cat. No.: B14599027
CAS No.: 60499-17-4
M. Wt: 145.20 g/mol
InChI Key: GEBPENSWMRHJOS-UHFFFAOYSA-N
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Description

Quinoline, 5,6-dihydro-2-methyl-, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a fundamental structure in many natural and synthetic compounds. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, industrial applications, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 5,6-dihydro-2-methyl-, can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-diketones or β-ketoesters. For example, the Conrad-Limpach synthesis uses anilines and β-ketoesters under acidic conditions to form quinoline derivatives . Another method is the Doebner-Miller reaction, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Properties

CAS No.

60499-17-4

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-methyl-5,6-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h3,5-7H,2,4H2,1H3

InChI Key

GEBPENSWMRHJOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC=C2)C=C1

Origin of Product

United States

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